2-Azido-1-[4-(methyloxy)phenyl]ethanone
Overview
Description
2-Azido-1-[4-(methyloxy)phenyl]ethanone (2-AME) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule with a molecular weight of 208.2 g/mol and a melting point of 95-97°C. 2-AME has been used in a variety of research applications due to its unique properties, including its ability to bind to proteins and other molecules, its stability in a range of environmental conditions, and its low toxicity.
Scientific Research Applications
Biocatalysis in Green Chemistry
This compound can be used as a substrate in biocatalytic processes to produce enantiomerically pure compounds, which are crucial intermediates in pharmaceuticals .
Synthesis of Enantiopure Alcohols
It serves as a precursor for the synthesis of (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for various drug intermediates .
Fluorescent Probing
Azide-functionalized compounds like 2-azido-1-(4-methoxyphenyl)ethanone can be used to construct fluorescence probes for detecting biological molecules or ions .
properties
IUPAC Name |
2-azido-1-(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)9(13)6-11-12-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKPOKGKCKZLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451244 | |
Record name | 2-Azido-1-[4-(methyloxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-[4-(methyloxy)phenyl]ethanone | |
CAS RN |
6595-28-4 | |
Record name | 2-Azido-1-[4-(methyloxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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